N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, fluorinated phenyl groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinoline Derivatives: These compounds share the pyrazoloquinoline core and may have similar biological activities.
Fluorinated Phenyl Compounds: These compounds contain fluorinated phenyl groups and may exhibit similar chemical reactivity.
Uniqueness
N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N4O2/c1-16-7-9-20(11-17(16)2)30-25(34)15-33-27(35)22-14-32(13-18-5-3-4-6-23(18)29)24-10-8-19(28)12-21(24)26(22)31-33/h3-12,14H,13,15H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYRPKNKJGJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.